Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
Description
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring with two sulfone groups (1,1-dioxide). The sulfone groups enhance polarity and metabolic stability, while the 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
ethyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKPJDCDNKEQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with sulfur and subsequent oxidation. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 0-25°C for initial reactions, followed by heating to 80-100°C for cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones
Reduction: Formation of thiazepane derivatives with reduced sulfur oxidation states
Substitution: Nucleophilic substitution reactions at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazepane derivatives
Substitution: Azido or cyano derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an antimicrobial and antifungal agent
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs:
Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide ()
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide ()
| Property | Ethyl 7-(2-Chlorophenyl)-... | Benzyl 7-(Thiophen-2-yl)-... | tert-Butyl 6-Amino-... |
|---|---|---|---|
| Substituent | 7-(2-chlorophenyl) | 7-(thiophen-2-yl) | 6-amino |
| Ester Group | Ethyl | Benzyl | tert-Butyl |
| Molecular Formula | C₁₄H₁₇ClNO₄S | C₁₇H₁₈NO₄S₂ | C₁₀H₂₀N₂O₄S |
| Molecular Weight (g/mol) | 330.81 (calculated) | 376.46 (calculated) | 264.34 |
| Density (g/cm³) | ~1.3 (estimated) | Not reported | 1.220 ± 0.06 |
| Boiling Point (°C) | ~400 (estimated) | Not reported | 435.9 ± 45.0 |
| pKa | ~5.5 (estimated) | Not reported | 5.87 ± 0.20 |
| Key Features | - Electron-withdrawing Cl substituent - Moderate lipophilicity |
- Thiophene’s aromaticity - Increased steric bulk (benzyl) |
- Amino group (basic) - High steric bulk (tert-butyl) |
Conformational Analysis
The seven-membered 1,4-thiazepane ring adopts puckered conformations influenced by substituents. Cremer-Pople parameters () quantify puckering amplitude (q) and phase angle (φ):
- The tert-butyl ester introduces significant steric hindrance, likely favoring a more rigid ring structure, whereas the ethyl ester in the target compound allows moderate conformational mobility.
Physicochemical and Reactivity Trends
- Solubility: The tert-butyl analog’s amino group enhances water solubility via hydrogen bonding, whereas the 2-chlorophenyl group increases lipophilicity .
- Reactivity: The amino group in the tert-butyl derivative enables nucleophilic reactions (e.g., acylations), absent in the chloro- and thiophene-substituted analogs.
- Thermal Stability : The tert-butyl compound’s higher boiling point (435.9°C vs. ~400°C estimated for the ethyl analog) reflects stronger van der Waals interactions due to its bulky substituent .
Research Findings and Methodological Notes
- Crystallography : Structural data for such compounds are typically refined using SHELXL and visualized via ORTEP-3, ensuring accurate conformational analysis .
- Synthetic Challenges : Introducing the 2-chlorophenyl group at position 7 may require regioselective strategies to avoid ring strain, whereas tert-butyl ester formation is straightforward via Boc protection .
Biological Activity
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound features a thiazepane ring that incorporates both sulfur and nitrogen atoms. The presence of the 2-chlorophenyl group significantly influences its chemical reactivity and biological properties. The molecular formula for this compound is , and its CAS number is 2034530-80-6 .
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to bind to specific enzymes or receptors, modulating their activity. This interaction may lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Biological Activity and Therapeutic Potential
Research indicates that thiazepane derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that thiazepane derivatives can inhibit the growth of various bacterial strains.
- Antitumor Activity : Compounds similar to Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : Thiazepanes may also modulate inflammatory responses by affecting cytokine production.
Case Studies
-
Antitumor Activity :
A study evaluated the cytotoxic effects of thiazepane derivatives on several cancer cell lines. The results indicated that compounds with a similar structure to Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate exhibited significant inhibition of cell proliferation in breast and lung cancer models . -
Antimicrobial Effects :
Another investigation focused on the antimicrobial properties of thiazepane derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with other thiazepane derivatives:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| Ethyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate | Bromine | Moderate cytotoxicity |
| Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | Fluorine | Significant antimicrobial activity |
| Ethyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate | Methyl | Lower activity than chlorinated analogs |
The presence of the chlorine atom in Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate enhances its binding affinity to biological targets compared to its bromine and fluorine counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
